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Compound of Interest

Compound Name: Ala-His

Cat. No.: B1278170 Get Quote

Welcome to the technical support center for Ala-His tagged protein purification. This resource

is designed for researchers, scientists, and drug development professionals to provide clear

and actionable solutions to common challenges encountered during the purification of Ala-His
tagged proteins using Immobilized Metal Affinity Chromatography (IMAC).

Frequently Asked Questions (FAQs)
Q1: What is the principle behind Ala-His tag purification?

Ala-His tag purification, a type of Immobilized Metal Affinity Chromatography (IMAC), relies on

the affinity of consecutive histidine residues for chelated transition metal ions.[1][2][3] A protein

is genetically engineered to include a tag consisting of six or more histidine residues (a

polyhistidine or His-tag).[1] This tagged protein is then passed through a column containing a

resin with a chelating agent, like nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA), which

has immobilized metal ions such as Nickel (Ni²⁺) or Cobalt (Co²⁺).[1][2] The histidine residues

in the tag bind strongly to these metal ions, immobilizing the target protein on the resin while

other proteins from the cell lysate are washed away. The purified His-tagged protein is then

eluted from the column, typically by using a high concentration of imidazole, which competes

with the His-tag for binding to the metal ions, or by lowering the pH.[1]

Q2: Which metal ion, Nickel (Ni²⁺) or Cobalt (Co²⁺), should I choose for my purification?

The choice between Nickel and Cobalt depends on your specific priorities for purity versus

yield.
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Nickel (Ni²⁺) is the most commonly used metal ion and generally offers a higher binding

capacity, resulting in a higher yield of your target protein.[1][4][5][6] However, it can also lead

to lower specificity, meaning more non-specific binding of contaminating host proteins that

are naturally rich in histidine.[4][5][6]

Cobalt (Co²⁺) typically provides higher purity due to its greater specificity for the His-tag.[1][5]

[6] This increased specificity often results in a lower binding capacity and consequently, a

lower overall yield compared to Nickel resins.[4][5][7]

Q3: Can I purify my Ala-His tagged protein under denaturing conditions?

Yes, one of the significant advantages of the His-tag is its ability to be purified under both

native and denaturing conditions.[8] This is particularly useful if your protein is expressed in

insoluble inclusion bodies. Denaturing agents like 8 M urea or 6 M guanidinium hydrochloride

can be used to solubilize the inclusion bodies and the tagged protein can then be purified on

the IMAC column. The protein can subsequently be refolded into its active conformation, either

before or after elution from the column.

Troubleshooting Guide
Problem 1: No protein in the elution fractions.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.takarabio.com/learning-centers/protein-research/his-tag-purification/faqs-talon
https://www.researchgate.net/publication/294728952_Comparison_of_Immobilized_Metal_Affinity_Chromatography_Ni-NTA_and_Co-TALON_for_the_Purification_of_Recombinant_Human_Erythropoietin
https://www.researchgate.net/post/Nikel_column_vs_Cobalt_column_for_6His-tag_purification
https://www.takarabio.com/learning-centers/protein-research/his-tag-purification/tech-note-cobalt-resin
https://www.researchgate.net/publication/294728952_Comparison_of_Immobilized_Metal_Affinity_Chromatography_Ni-NTA_and_Co-TALON_for_the_Purification_of_Recombinant_Human_Erythropoietin
https://www.researchgate.net/post/Nikel_column_vs_Cobalt_column_for_6His-tag_purification
https://www.takarabio.com/learning-centers/protein-research/his-tag-purification/tech-note-cobalt-resin
https://www.takarabio.com/learning-centers/protein-research/his-tag-purification/faqs-talon
https://www.researchgate.net/post/Nikel_column_vs_Cobalt_column_for_6His-tag_purification
https://www.takarabio.com/learning-centers/protein-research/his-tag-purification/tech-note-cobalt-resin
https://www.researchgate.net/publication/294728952_Comparison_of_Immobilized_Metal_Affinity_Chromatography_Ni-NTA_and_Co-TALON_for_the_Purification_of_Recombinant_Human_Erythropoietin
https://www.researchgate.net/post/Nikel_column_vs_Cobalt_column_for_6His-tag_purification
https://pdfs.semanticscholar.org/2d8f/7ca4a99142bdc96e5b489e60464c2646611a.pdf
https://www.benchchem.com/product/b1278170?utm_src=pdf-body
https://www.takarabio.com/about/bioview-blog/tips-and-troubleshooting/when-your-his-tagged-constructs-dont-bind
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause Solution

His-tag is inaccessible or "hidden"

The His-tag may be buried within the folded

structure of the protein, preventing it from

binding to the resin.[8][9] To test for this, try

purifying the protein under denaturing conditions

using 8M urea or 6M guanidinium-HCl.[8][9] If

the protein binds under these conditions, you

can proceed with purification and then refold the

protein on-column or after elution. Alternatively,

you can re-engineer your construct to move the

His-tag to the other terminus or add a flexible

linker sequence between the tag and the

protein.[9]

Protein expression failed or is very low

Confirm protein expression by running a sample

of your cell lysate on an SDS-PAGE gel and

performing a Western blot using an anti-His

antibody.[2] If expression is low, you may need

to optimize your expression conditions (e.g.,

induction time, temperature, inducer

concentration).[10]

Incorrect buffer composition

Ensure your lysis and binding buffers do not

contain chelating agents like EDTA or reducing

agents like DTT, as these can strip the metal

ions from the resin. Also, verify that the pH of

your buffers is appropriate (typically between

7.0 and 8.0).

Column has lost its binding capacity

If you are reusing a column, it may need to be

regenerated or recharged with metal ions

according to the manufacturer's protocol.

Problem 2: The target protein is found in the flow-
through or wash fractions.
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Possible Cause Solution

Imidazole concentration in binding/wash buffer

is too high

While a low concentration of imidazole (10-20

mM) in the binding and wash buffers can help

reduce non-specific binding, too high a

concentration can prevent your His-tagged

protein from binding or cause it to elute

prematurely.[11][12] Try reducing or completely

removing imidazole from your binding buffer.

Flow rate is too fast

If you are using a gravity-flow column or a

chromatography system, a high flow rate may

not allow sufficient time for the His-tagged

protein to bind to the resin. Reduce the flow rate

during sample application.

Incubation time is too short (for batch

purification)

For batch binding, ensure you are incubating the

lysate with the resin for a sufficient amount of

time (typically 30-60 minutes at 4°C with gentle

mixing).[13]

His-tag is partially hidden

As with the "no protein in eluate" issue, a

partially accessible His-tag can lead to weak

binding. Consider purification under denaturing

conditions.

Problem 3: The eluted protein is not pure (contains
contaminants).

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.sigmaaldrich.com/JP/ja/technical-documents/technical-article/protein-biology/protein-purification/optimizing-purification-of-histidine-tagged-proteins
https://www.iba-lifesciences.com/media/a8/ee/aa/1631860506/Manual-6xHistidine-tag.pdf
https://protenova.com/relays/download/?file=/files/libs/458/201803191011166846.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause Solution

Insufficient washing

Increase the number of wash steps or the

volume of wash buffer to more effectively

remove non-specifically bound proteins. Ensure

the resin is fully resuspended during each wash

step.[14]

Non-specific binding of host proteins

Optimize the imidazole concentration in your

wash buffer. You can perform a step-gradient

wash with increasing concentrations of

imidazole (e.g., 20 mM, 40 mM, 60 mM) to find

the highest concentration that does not elute

your target protein but removes contaminants.

[11] Increasing the salt concentration (e.g., up to

500 mM NaCl) in the wash buffer can also help

reduce ionic interactions.[14]

Contaminants are interacting with your target

protein

Some host proteins, like chaperones, may co-

purify because they are bound to your protein of

interest. Try adding detergents (e.g., 0.1% Triton

X-100 or Tween-20) or increasing the salt

concentration in your lysis and wash buffers to

disrupt these interactions.[14]

Proteolysis of the target protein

If you see smaller protein bands in your eluate,

your protein may be degrading. Add protease

inhibitors to your lysis buffer and keep your

samples cold at all times.[15]

Problem 4: The purified protein precipitates or
aggregates.
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Possible Cause Solution

High protein concentration in elution buffer

Eluting the protein in a small volume can lead to

very high concentrations that promote

aggregation. Try eluting with a larger volume of

buffer or in multiple smaller fractions.

Unfavorable buffer conditions

The elution buffer may not be optimal for your

protein's stability. Once eluted, you may need to

perform a buffer exchange into a buffer with a

different pH, ionic strength, or additives. Adding

glycerol (10-50%), detergents, or reducing

agents to the elution buffer can sometimes

prevent aggregation.[16]

Protein is inherently prone to aggregation

Some proteins are naturally less stable and

prone to aggregation.[17] Consider purifying

under denaturing conditions and then

performing a controlled refolding step, for

example, through dialysis or on-column

refolding.

Quantitative Data Summary
Table 1: Comparison of Ni-NTA and Co-TALON Resins

Feature Ni-NTA Resin Co-TALON Resin

Binding Affinity Higher Lower

Specificity Lower Higher[5][6]

Typical Yield Higher[1][5] Lower[5]

Purity Good Excellent[5][6]

Binding Capacity ~183.5 µg/mL ~38.7 µg/mL

*Binding capacities can vary significantly depending on the specific protein, resin manufacturer,

and experimental conditions. The values presented are from a comparative study purifying
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recombinant human erythropoietin.[4][7]

Table 2: Effect of Imidazole Concentration on Purification

Imidazole Concentration in
Binding/Wash Buffer

Purity Yield

Low (e.g., 5-10 mM)
May be lower due to non-

specific binding
Generally higher

Moderate (e.g., 20-50 mM)
Often improved as non-specific

binders are washed away[11]

May be slightly reduced for

some proteins

High (e.g., >50 mM) Can be very high

Can be significantly reduced

as the target protein may also

be washed away[11]

Optimal imidazole concentrations are protein-dependent and should be determined empirically.

[11][14]

Experimental Protocols
Protocol 1: Native Purification of Ala-His Tagged
Proteins from E. coli

Cell Lysis:

Thaw the cell pellet on ice.

Resuspend the pellet in 2-5 mL of ice-cold Native Lysis Buffer per gram of wet cell paste.

[12]

Native Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0. Add

protease inhibitors just before use.

(Optional) Add lysozyme to 1 mg/mL and incubate on ice for 30 minutes.[12]

Sonicate the cell suspension on ice to lyse the cells.
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(Optional) If the lysate is viscous due to DNA, add DNase I to 5 µg/mL and incubate on ice

for 10-15 minutes.[12]

Centrifuge the lysate at 10,000 x g for 20-30 minutes at 4°C to pellet cellular debris.[12]

Carefully collect the supernatant (cleared lysate).

Protein Binding:

Equilibrate the IMAC resin in a column with 5-10 column volumes of Native Lysis Buffer.

Load the cleared lysate onto the column. Collect the flow-through to check for unbound

protein.

Washing:

Wash the column with 10-20 column volumes of Native Wash Buffer.

Native Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

Collect the wash fractions to monitor for any loss of the target protein.

Elution:

Elute the protein with 5-10 column volumes of Native Elution Buffer.

Native Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.

Collect the eluate in fractions and analyze by SDS-PAGE.

Protocol 2: Denaturing Purification of Ala-His Tagged
Proteins from Inclusion Bodies

Inclusion Body Solubilization:

After initial cell lysis and centrifugation, discard the supernatant.

Resuspend the pellet containing inclusion bodies in Denaturing Lysis Buffer.[18]
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Denaturing Lysis Buffer: 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M urea, pH 8.0. The pH

must be adjusted after adding urea.[19]

Stir or shake for 1 hour at room temperature to solubilize the inclusion bodies.

Centrifuge at 10,000 x g for 30 minutes at room temperature to pellet any remaining

debris.

Collect the supernatant.

Protein Binding:

Equilibrate the IMAC column with 5-10 column volumes of Denaturing Lysis Buffer.

Load the solubilized protein onto the column.

Washing:

Wash the column with 10-20 column volumes of Denaturing Wash Buffer.

Denaturing Wash Buffer: 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M urea, pH 6.3.[9]

Elution:

Elute the protein with 5-10 column volumes of Denaturing Elution Buffer.

Denaturing Elution Buffer: 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M urea, pH 4.5 or 5.9.[9]

[20]

Collect fractions and analyze by SDS-PAGE. The eluted protein will be denatured and will

likely require refolding.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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